molecular formula C10H8FNS B8700580 4-Fluoro-3-(thiophen-2-yl)aniline

4-Fluoro-3-(thiophen-2-yl)aniline

Cat. No.: B8700580
M. Wt: 193.24 g/mol
InChI Key: SEAHKKCYBSNFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(thiophen-2-yl)aniline is a high-purity chemical reagent designed for advanced research and development. This compound features a unique molecular structure integrating an aniline ring, a fluorinated substituent, and a thiophene heterocycle, making it a valuable scaffold in multiple scientific fields. In medicinal chemistry, this aniline derivative serves as a key precursor for synthesizing novel therapeutic agents. Compounds with similar thiophene-aniline architectures have demonstrated significant antistaphylococcal activity, with some analogs exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range, comparable to reference drugs like Ciprofloxacin . Furthermore, such structures are investigated as potential DNA gyrase inhibitors, a validated target for antibacterial drugs . In material science, the electron-rich thiophene unit and the electron-donating aniline group make this molecule an excellent candidate for constructing organic semiconductors . Its structural motif is integral in developing D-π-A (Donor-π-Acceptor) systems for optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials . Researchers also utilize this compound and its derivatives in Suzuki cross-coupling reactions to create more complex structures for studying frontier molecular orbitals and reactivity descriptors . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

4-fluoro-3-thiophen-2-ylaniline

InChI

InChI=1S/C10H8FNS/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h1-6H,12H2

InChI Key

SEAHKKCYBSNFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

4-Fluoro-3-(trifluoromethyl)aniline
  • Structure : Fluorine at position 4 and a trifluoromethyl (-CF₃) group at position 3.
  • Properties :
    • Enhanced lipophilicity due to -CF₃, improving membrane permeability in drug candidates .
    • Used in proteasome inhibitors (e.g., preclinical candidate 25 in ) and antischistosomal agents .
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions, with yields up to 70% under optimized conditions .
4-Fluoro-3-(trifluoromethoxy)aniline
  • Structure : Trifluoromethoxy (-OCF₃) substituent at position 3.
  • Properties :
    • The -OCF₃ group increases electron-withdrawing effects, altering redox behavior compared to thiophene-containing analogs .
    • Applications: Intermediate in agrochemicals and pharmaceuticals .
4-Chloro-3-(trifluoromethyl)aniline
  • Structure : Chlorine replaces fluorine at position 4.
  • Properties: Higher molecular weight (283.0 g/mol vs. 207.2 g/mol for 4-Fluoro-3-(thiophen-2-yl)aniline) and altered steric effects . Used in nonlinear optical (NLO) materials due to strong dipole moments .

Heterocyclic Substituent Comparisons

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline
  • Structure : Oxadiazole-thiophene hybrid at position 3.
  • Properties :
    • Oxadiazole introduces rigidity and enhances thermal stability.
    • Applications: Ligand in cyclometalated iridium(III) complexes for optoelectronic devices .
4-Fluoro-3-(1H-tetrazol-1-yl)aniline
  • Structure : Tetrazole ring replaces thiophene.
  • Properties :
    • Tetrazole’s high nitrogen content improves solubility in polar solvents.
    • Used in coordination chemistry and as a bioisostere for carboxylic acids .

Electronic and Spectral Properties

Electrochromic Behavior
  • This compound Polymer (P2ThA) :
    • Oxidized form absorbs at longer wavelengths (λₐᵦₛ ≈ 480 nm) than reduced form (λₐᵦₛ ≈ 410 nm), indicating extended conjugation .
    • Comparison with Poly-3-(thiophen-2-yl)aniline (P3ThA) :
  • P3ThA shows broader absorption (410–480 nm) due to side-chain conjugation, unlike P2ThA’s backbone-dominated π-system .
UV-Vis Absorption
Compound Absorption Range (nm) Key Feature Reference
Monomer 3-3ThA 380–410 Isolated thiophene-aniline unit
Poly-4-(thiophen-2-yl)aniline (P2ThA) 410–480 Electrochromic redox switching
4-Fluoro-3-(CF₃)aniline Not reported N/A
Anticancer Activity
  • This compound Derivatives: Compound 5b (IC₅₀ = 8.2 µM against HCT-116 cells) shows selectivity (SI = 4.1) over normal cells .
  • Analogues with Indole-Thiophene Hybrids :
    • 5d (IC₅₀ = 6.5 µM) exhibits higher potency due to naphthalene substitution enhancing π-π stacking .
Antischistosomal Activity
  • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione (33) :
    • Synthesized from 4-Fluoro-3-(CF₃)aniline, showing promising IC₅₀ values in schistosomiasis models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-(thiophen-2-yl)aniline in academic laboratories?

  • Methodology : The compound can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-fluoro-4-bromoaniline and thiophen-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) with Na₂CO₃ as a base at 80–90°C . Alternatively, Buchwald-Hartwig amination or Ullmann coupling may be employed for introducing the aniline moiety.
  • Key Considerations : Optimize reaction time (typically 12–24 hrs), monitor progress via TLC or LC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of fluorine and thiophene substitution. Fluorine’s deshielding effect and thiophene proton splitting patterns are diagnostic .
  • FTIR : Identify NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and bond angles (use SHELXL for refinement ).

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